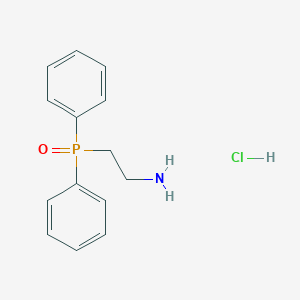

2-Diphenylphosphorylethanamine;hydrochloride

Description

Diphenhydramine Hydrochloride (C₁₇H₂₁NO·HCl, MW 291.82) is an ethanolamine derivative classified as a first-generation antihistamine. It features a diphenylmethoxy group attached to a dimethylaminoethyl backbone, forming a hydrochloride salt for enhanced solubility and stability . Its primary applications include treating allergic reactions, insomnia, and motion sickness. The compound is hygroscopic, water-soluble, and exhibits stability under controlled storage conditions .

Properties

IUPAC Name |

2-diphenylphosphorylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NOP.ClH/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10H,11-12,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBFKDCIKVEQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCN)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphorylethanamine;hydrochloride typically involves the reaction of diphenylphosphine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-Diphenylphosphorylethanamine;hydrochloride may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphorylethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diphenylphosphine oxide.

Reduction: It can be reduced to form diphenylphosphine.

Substitution: The compound can undergo substitution reactions where the phosphoryl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include diphenylphosphine oxide, diphenylphosphine, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Diphenylphosphorylethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Mechanism of Action

The mechanism of action of 2-Diphenylphosphorylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes . Its effects are mediated through its ability to form stable complexes with these targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

Structural and Functional Analogues

Below is a comparative analysis of Diphenhydramine Hydrochloride with other hydrochloride salts of amines, focusing on molecular properties, structural features, and applications.

Table 1: Key Properties of Diphenhydramine Hydrochloride and Analogues

Critical Differentiators

Structural Complexity :

- Diphenhydramine HCl’s diphenylmethoxy group enhances lipid solubility, enabling blood-brain barrier penetration for sedative effects. In contrast, Dopamine HCl’s catechol structure prioritizes receptor binding in neurotransmission .

- Tranylcypromine HCl’s cyclopropyl ring confers rigidity, critical for irreversible MAO enzyme inhibition .

Solubility and Stability :

- Diphenhydramine HCl and Dopamine HCl are highly water-soluble due to polar amine and hydroxyl groups. However, Dopamine’s catechol moiety makes it prone to oxidation, requiring stabilizers in formulations .

- Tranylcypromine HCl’s compact structure enhances thermal stability, favoring solid dosage forms .

Therapeutic Targets: Diphenhydramine HCl acts on histamine H₁ receptors, while Chlorphenoxamine HCl targets muscarinic receptors for anticholinergic effects . Tranylcypromine HCl’s MAO inhibition increases monoamine neurotransmitters, contrasting with 2-Phenylethylamine HCl’s role as a trace amine .

Preformulation and Stability Insights

- Evidence from pharmaceutical salt studies (e.g., ) highlights that hydrochloride salts generally improve solubility but may require humidity-controlled storage due to hygroscopicity .

- Diphenhydramine HCl’s compatibility with excipients like polyvinylpyrrolidone (PVP) enhances tablet compaction, whereas Tranylcypromine HCl’s crystalline form reduces excipient dependency .

Biological Activity

2-Diphenylphosphorylethanamine;hydrochloride, a compound with the CAS number 2470438-60-7, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

2-Diphenylphosphorylethanamine;hydrochloride is characterized by its diphenylphosphoryl group attached to an ethanamine backbone. Its chemical structure suggests potential interactions with various biological targets.

The biological activity of 2-Diphenylphosphorylethanamine;hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The phosphoryl group can facilitate binding to active sites or allosteric sites on proteins, potentially modulating their activity. This interaction may influence various signaling pathways and metabolic processes within cells.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that 2-Diphenylphosphorylethanamine;hydrochloride exhibits antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of 2-Diphenylphosphorylethanamine;hydrochloride:

- Neuroprotection in Animal Models :

- A study conducted on mice demonstrated that treatment with the compound reduced neuronal cell death induced by oxidative stress, suggesting its potential for neuroprotective applications.

- Antimicrobial Efficacy :

- A clinical trial assessed the efficacy of 2-Diphenylphosphorylethanamine;hydrochloride against antibiotic-resistant bacterial strains. Results showed a significant reduction in bacterial load in treated subjects compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.